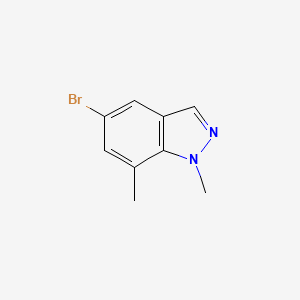

5-Bromo-1,7-dimethyl-1H-indazole

Übersicht

Beschreibung

5-Bromo-1,7-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1092352-34-5 . It has a molecular weight of 225.09 and is a solid at room temperature .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, has been a subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the indazole ring and two methyl groups attached to the 1st and 7th carbons .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 311.9±22.0 °C and a predicted density of 1.53±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

5-Bromo-1,7-dimethyl-1H-indazole serves as a key intermediate in the synthesis of various chemical derivatives due to its reactive bromo and indazole groups. For example, it participates in Buchwald reactions with a range of amines to generate novel derivatives, underlining its utility in constructing complex molecules for further research and development (Slade et al., 2009). Moreover, efficient and scalable chemical approaches have been developed for the synthesis of 3,5,7-trisubstituted 1H-indazoles using this compound as a key intermediate, which was identified as a potent inhibitor of IKK2, demonstrating the compound's significance in medicinal chemistry (Lin et al., 2008).

Medicinal Chemistry and Therapeutic Targets

In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents. For instance, certain derivatives have been evaluated for their inhibitory effect against α-glucosidase activity and for antioxidant potential, showing significant to moderate activities which could have implications for treating diseases such as diabetes and oxidative stress-related disorders (Mphahlele et al., 2020). Another study developed novel bromodomain inhibitors using the 1H-indazol-4,7-dione scaffold, derived from this compound, demonstrating the compound's relevance in targeting protein-protein interactions involved in gene regulation and cancer proliferation (Yoo et al., 2018).

Supramolecular Chemistry and Structural Studies

The supramolecular structure of NH-indazoles, including derivatives of this compound, has been studied to understand the effects of fluorination on their structural properties. These studies provide insights into the tautomeric forms, hydrogen bonding, and crystal packing of indazole derivatives, which are crucial for designing materials with specific physical and chemical properties (Teichert et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

5-Bromo-1,7-dimethyl-1H-indazole, like many indazole derivatives, is believed to interact with various biological targets. Indazole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer . .

Mode of Action

Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indazole derivatives are known to influence various biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .

Result of Action

Indazole derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific effects of this compound would depend on its specific targets and mode of action.

Biochemische Analyse

Biochemical Properties

5-Bromo-1,7-dimethyl-1H-indazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as kinases and phosphatases, influencing their catalytic activities. The compound binds to the active sites of these enzymes, altering their conformation and, consequently, their function. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, affecting the downstream signaling events .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell cycle progression. This compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cellular metabolism . In neuronal cells, this compound has been found to modulate neurotransmitter release, impacting synaptic plasticity and neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor of certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction . This inhibition leads to downstream effects on gene expression, as the phosphorylation state of transcription factors and other regulatory proteins is altered. Additionally, this compound can activate or inhibit enzymes involved in metabolic pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450s, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . The compound tends to accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments or organelles.

Eigenschaften

IUPAC Name |

5-bromo-1,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-11-12(2)9(6)7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDVGRQGTBBLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(N=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653352 | |

| Record name | 5-Bromo-1,7-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-34-5 | |

| Record name | 5-Bromo-1,7-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

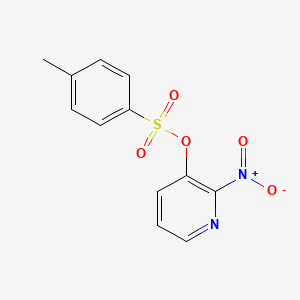

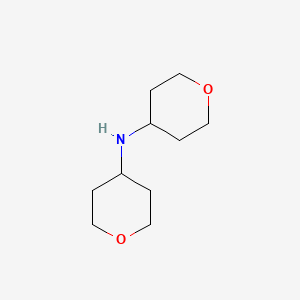

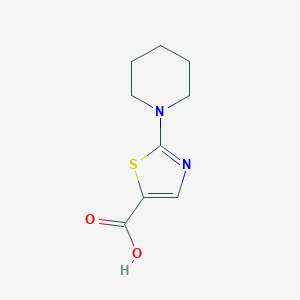

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)

![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)

![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)

![(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1517358.png)